molecular formula C12H21NO2 B2371692 Cyclopentyl(4-methoxypiperidin-1-yl)methanone CAS No. 1340684-15-2

Cyclopentyl(4-methoxypiperidin-1-yl)methanone

Cat. No.: B2371692
CAS No.: 1340684-15-2
M. Wt: 211.305
InChI Key: BHDVCRSNDBWZFV-UHFFFAOYSA-N
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Description

Cyclopentyl(4-methoxypiperidin-1-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4-methoxypiperidin-1-yl)methanone typically involves the reaction of cyclopentanone with 4-methoxypiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-methoxypiperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentyl(4-methoxypiperidin-1-yl)carboxylic acid.

    Reduction: Formation of cyclopentyl(4-hydroxypiperidin-1-yl)methanol.

    Substitution: Formation of cyclopentyl(4-alkoxypiperidin-1-yl)methanone derivatives.

Scientific Research Applications

Cyclopentyl(4-methoxypiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(4-hydroxypiperidin-1-yl)methanone
  • Cyclopentyl(4-alkoxypiperidin-1-yl)methanone derivatives
  • Cyclopentyl(4-methylpiperidin-1-yl)methanone

Uniqueness

Cyclopentyl(4-methoxypiperidin-1-yl)methanone is unique due to its specific methoxy functional group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

Cyclopentyl(4-methoxypiperidin-1-yl)methanone, a compound belonging to the class of piperidine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a piperidine ring that features a methoxy substituent at the 4-position. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. Research suggests that this compound may modulate the activity of enzymes or receptors involved in various physiological processes, including inflammation and pain signaling pathways. The exact molecular mechanisms remain under investigation, but preliminary data indicate potential inhibitory effects on certain transcription factors associated with inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:

  • Enzyme Inhibition : The compound shows promising inhibition of enzymes related to inflammatory pathways, although specific targets have yet to be fully elucidated.
  • Cell Viability : Preliminary assays indicate that the compound may affect cell viability in certain cancer cell lines, suggesting potential anticancer properties .

In Vivo Studies

In vivo evaluations have also been conducted to assess the compound's efficacy and safety profile:

  • Animal Models : Studies utilizing murine models have been performed to evaluate the compound’s antimalarial potential. However, results indicated limited efficacy in reducing parasitemia compared to established treatments like chloroquine .
  • Toxicity Assessment : Toxicological assessments revealed that doses up to 116 mg/kg did not produce significant adverse effects, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameKey FeaturesBiological Activity
Cyclopentyl(4-hydroxypiperidin-1-yl)methanoneHydroxyl group at 4-positionPotentially different receptor interactions
Cyclopentyl(4-alkoxypiperidin-1-yl)methanoneVaried alkoxy substituentsAltered pharmacokinetic properties
Cyclopentyl(4-methylpiperidin-1-yl)methanoneMethyl group at 4-positionEnhanced potency in some assays

This compound is distinguished by its methoxy group, which may enhance solubility and bioavailability compared to other derivatives.

Case Studies and Research Applications

Recent studies have explored the potential applications of this compound in various fields:

  • Medicinal Chemistry : Investigated for its role as an intermediate in synthesizing complex organic molecules.
  • Pharmacology : Explored for anti-inflammatory and analgesic applications due to its interaction with pain-related signaling pathways .
  • Material Science : Utilized in developing new materials and chemical processes due to its unique chemical properties.

Properties

IUPAC Name

cyclopentyl-(4-methoxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-15-11-6-8-13(9-7-11)12(14)10-4-2-3-5-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDVCRSNDBWZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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